N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide
Description
N-[3-(1,3-Dioxolan-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the meta-position with a 1,3-dioxolane moiety. The 1,3-dioxolane group is a five-membered cyclic ether containing two oxygen atoms, which imparts distinct electronic and steric properties to the molecule.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3,(H,12,13) |
InChI Key |
HKKSRPYHOYQTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The substituent attached to the phenyl ring significantly influences the physical, chemical, and biological properties of acetamide derivatives. Below is a comparative analysis:
N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]acetamide ()
- Structure : Phenyl ring substituted with an isoindole-1,3-dione group.
- Key Differences :
- The isoindole-1,3-dione group introduces two ketone oxygen atoms, enhancing hydrogen-bond acceptor capacity compared to the dioxolane’s ether oxygens.
- Molecular Weight: 280.28 g/mol (vs. ~207.22 g/mol for the target compound).
- Applications : Isoindole derivatives are often explored for photophysical properties and as intermediates in organic synthesis .
Chalcone-Acetamide Hybrids ()
- Examples :
- ChOCH3: N-[4-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide.
- Key Differences: The chalcone moiety (α,β-unsaturated ketone) introduces conjugation, enabling nonlinear optical (NLO) properties. The dioxolane group in the target compound lacks this conjugation but may offer improved solubility due to its ether oxygen atoms.
- Research Findings : Chalcone derivatives exhibit strong two-photon absorption (TPA) and multiphoton-excited fluorescence, properties influenced by electron-donating groups like methoxy .
Tetrahydrocarbazole Derivatives ()
- Examples :
- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide.
- Biological Activity: Such derivatives are investigated for specific pharmacological activities, though cytotoxicity data for the target compound remain unreported .
Halogenated and Heterocyclic Derivatives
Chlorinated Acetamides ()
- Examples :
- N-(3-Chloro-4-hydroxyphenyl)acetamide.
- N-(2,5-Dichloro-4-hydroxyphenyl)acetamide.
- Key Differences :
Pyrazole and Thiazole Derivatives ()
- Examples :
- Key Differences :
Structural and Thermodynamic Data
A comparison of molecular parameters is summarized below:
*Calculated based on molecular formula.
Preparation Methods
Catalytic Hydrogenation with Palladium on Carbon
Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing nitro groups to amines. In one protocol, a nitro precursor (1.95 g, 0.01 mol) was dissolved in methanol (50 mL) and stirred under hydrogen gas at room temperature for 4 hours in the presence of 10% Pd/C. This method achieved a 97% yield of 3-(1,3-dioxolan-2-yl)aniline, as confirmed by mass spectrometry (MS (ESI) m/z: 166 [M+H]⁺). The reaction’s mild conditions and high yield make it suitable for laboratory-scale synthesis.
Iron-Mediated Reduction in Ethanol-Water Solvent
An alternative approach utilizes iron powder and ammonium chloride in a mixed ethanol-water solvent. Combining the nitro compound (6.45 g, 33.1 mmol) with iron powder (9.27 g, 165.5 mmol) and ammonium chloride (885.4 mg, 16.55 mmol) at 80°C for 30 minutes yielded the aniline intermediate in 82.7% yield . This method offers cost advantages due to the use of inexpensive reagents, though scalability may be limited by the exothermic nature of the reaction.
Low-Pressure Hydrogenation with Pd/C in Ethanol
A third method employed Pd/C (50%) in ethanol under hydrogen at room temperature overnight, yielding the aniline product in 55% yield after column chromatography. While this method avoids high-pressure equipment, the lower yield compared to other methods suggests potential inefficiencies in catalyst loading or reaction time.
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | Methanol | 20°C | 4 h | 97% |
| Iron-Mediated Reduction | Fe/NH₄Cl | Ethanol/H₂O | 80°C | 0.5 h | 82.7% |
| Low-Pressure Hydrogenation | 50% Pd/C | Ethanol | 20°C | 12 h | 55% |
Optimization and Scalability Considerations
Catalyst Loading and Reaction Time
The Pd/C-catalyzed hydrogenation method demonstrates superior yield (97%) and shorter reaction time (4 hours), making it ideal for industrial applications. However, the cost of palladium catalysts may necessitate recovery protocols to enhance economic viability.
Solvent Selection
Methanol and ethanol-water systems offer distinct advantages: methanol enhances hydrogen solubility, while ethanol-water mixtures reduce environmental impact. The iron-mediated method’s use of water aligns with green chemistry principles but requires careful temperature control.
Purification Techniques
Column chromatography (hexanes/ethyl acetate, 8:1) is employed to isolate the aniline intermediate. For the acetamide, recrystallization or trituration may improve purity without chromatography.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves acetylation of a phenylenediamine precursor or condensation of 1,3-dioxolane-containing intermediates with acetamide derivatives. Key steps include:
- Acetylation : Use of acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetamide group. Temperature control (60–80°C) minimizes side reactions .
- Cyclization : Formation of the 1,3-dioxolane ring via acid-catalyzed reactions (e.g., H₂SO₄ or p-toluenesulfonic acid) with diols or carbonyl compounds. Solvent choice (e.g., toluene or DMF) impacts reaction efficiency .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity. Yield optimization relies on stoichiometric ratios and catalyst loading (e.g., 5–10 mol% for Pd-based catalysts) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the acetamide carbonyl signal (~168–170 ppm in ¹³C NMR) and the 1,3-dioxolane protons (δ 4.8–5.2 ppm as a multiplet in ¹H NMR). Aromatic protons in the phenyl group appear as a singlet or doublet depending on substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the dioxolane ring (m/z ~72) .
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and dioxolane C-O-C (~1100 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in the acetylation step, and what analytical methods validate successful optimization?
- Methodological Answer :
- Reaction Tuning : Increase acetylating agent equivalents (e.g., 1.5–2.0 equivalents of acetic anhydride) and use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. hours) .
- Catalyst Screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to enhance acetylation efficiency. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
- Validation : Compare yields using HPLC with a C18 column (retention time ~8–10 min) and quantify impurities via LC-MS to confirm side-product reduction .
Q. What strategies are recommended for resolving contradictory biological activity data in studies of this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) to account for metabolic interference from the dioxolane moiety .
- Orthogonal Testing : Validate enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to measure binding kinetics (KD values) independently .
- Metabolite Profiling : Use LC-MS/MS to identify hydrolyzed metabolites (e.g., ring-opened diols) that may exhibit off-target effects in specific assay conditions .
Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with target enzymes, and how should these be validated experimentally?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the dioxolane ring) .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
- Experimental Validation : Confirm predictions via isothermal titration calorimetry (ITC) to measure binding affinity (ΔG) and X-ray crystallography for structural resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
